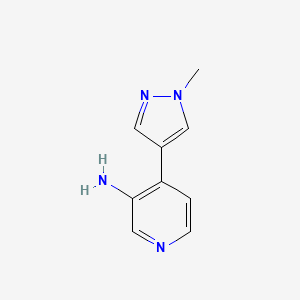

4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure.

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways, leading to their antileishmanial and antimalarial activities .

Result of Action

It is known that similar compounds have shown potent antileishmanial and antimalarial activities .

Métodos De Preparación

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-chloropyridine with 4-amino-1-methylpyrazole under suitable conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Análisis De Reacciones Químicas

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Aplicaciones Científicas De Investigación

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine can be compared with other similar compounds, such as:

4-(1-Methyl-1H-pyrazol-4-yl)benzylamine: This compound has a benzyl group instead of a pyridine ring, which can affect its reactivity and binding properties.

4-Amino-1-methylpyrazole: This simpler compound lacks the pyridine ring, making it less versatile in terms of chemical reactivity and applications.

The uniqueness of this compound lies in its dual-ring structure, which provides a balance of electronic and steric properties, making it suitable for a wide range of applications .

Actividad Biológica

4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its role as a modulator of various biological pathways, including its interactions with receptors and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole moiety attached to a pyridine ring, which contributes to its biological activity. The general structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This modulation enhances the receptor's response to acetylcholine, which is crucial for neurological functions and may have implications for treating disorders like Alzheimer's disease .

- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit various kinases involved in cancer pathways. For instance, it has demonstrated effectiveness against FLT3 and BCR-ABL pathways in acute myeloid leukemia (AML) models, suggesting potential applications in cancer therapy .

- Pro-apoptotic Effects : The compound has been reported to induce apoptosis in cancer cells by targeting specific signaling pathways, making it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Table 1 summarizes key findings from SAR studies:

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Alzheimer's Disease : In preclinical models, compounds similar to this compound showed promise in reversing cognitive deficits associated with M4 receptor dysfunction. These findings suggest a pathway for developing treatments aimed at enhancing cholinergic signaling in neurodegenerative diseases .

- Cancer Therapy : In vitro studies demonstrated that derivatives effectively inhibited cell proliferation in AML cell lines harboring FLT3 mutations. This supports the notion that the compound could serve as a lead for developing targeted therapies against specific leukemia subtypes .

Research Findings

Recent research has provided insights into the pharmacokinetics and efficacy of this compound and its derivatives:

- Binding Affinity : The compound shows a binding affinity (pKB values) ranging from 6.3 to 6.5 for the M4 receptor, indicating strong interaction with the target site .

- Efficacy in Tumor Models : In vivo studies reported significant tumor growth inhibition when tested against various cancer models, reinforcing its potential as an anticancer agent .

Propiedades

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDASHAOZBEVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.